molecular formula C9H17N B13617135 (2-Methylspiro[3.3]heptan-2-yl)methanamine

(2-Methylspiro[3.3]heptan-2-yl)methanamine

Cat. No.: B13617135
M. Wt: 139.24 g/mol
InChI Key: RAMWTIQGWMSBJY-UHFFFAOYSA-N
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Description

(2-Methylspiro[3.3]heptan-2-yl)methanamine is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro[3.3]heptane core with a methyl group and a methanamine group attached to it. The spirocyclic structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylspiro[3.3]heptan-2-yl)methanamine typically involves the formation of the spirocyclic core followed by the introduction of the methanamine group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Methylspiro[3.3]heptan-2-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amines.

Scientific Research Applications

(2-Methylspiro[3.3]heptan-2-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methylspiro[3.3]heptan-2-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The spirocyclic structure may also play a role in the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (2-Methylspiro[3.3]heptan-2-yl)methanol: Similar spirocyclic structure with a hydroxyl group instead of a methanamine group.

    (2-Methylspiro[3.3]heptan-2-yl)amine: Similar structure with an amine group.

Uniqueness

(2-Methylspiro[33]heptan-2-yl)methanamine is unique due to its specific combination of a spirocyclic core and a methanamine group

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

(2-methylspiro[3.3]heptan-2-yl)methanamine

InChI

InChI=1S/C9H17N/c1-8(7-10)5-9(6-8)3-2-4-9/h2-7,10H2,1H3

InChI Key

RAMWTIQGWMSBJY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(C1)CCC2)CN

Origin of Product

United States

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